N-{[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl](4-methoxyphenyl)methyl}-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and versatile applications in various fields of science. This compound is characterized by the presence of a diphenylphosphanyl group, a dimethylxanthenyl moiety, and a sulfinamide group, making it a valuable ligand in coordination chemistry and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-N,2-dimethylpropane-2-sulfinamide involves several steps.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the sulfinamide group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include phosphine oxides, sulfides, and substituted aromatic compounds .
Scientific Research Applications
N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-N,2-dimethylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in palladium-catalyzed cross-coupling reactions.
Biology: The compound is studied for its potential use in biological assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-N,2-dimethylpropane-2-sulfinamide involves its role as a ligand, where it coordinates with metal centers to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and hydrogenation. The molecular targets include metal ions like palladium and platinum, and the pathways involved are typically related to catalytic cycles in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos): Similar in structure but lacks the sulfinamide group.
®-N-((S)-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexylphosphanyl)-3-isopropoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide: Contains a different phosphanyl group and additional substituents.
Uniqueness
N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-N,2-dimethylpropane-2-sulfinamide is unique due to its combination of a diphenylphosphanyl group, a dimethylxanthenyl moiety, and a sulfinamide group. This unique structure imparts specific electronic and steric properties, making it highly effective in catalytic applications .
Properties
Molecular Formula |
C40H42NO3PS |
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Molecular Weight |
647.8 g/mol |
IUPAC Name |
N-[(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-(4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C40H42NO3PS/c1-39(2,3)46(42)41(6)36(28-24-26-29(43-7)27-25-28)32-20-14-21-33-37(32)44-38-34(40(33,4)5)22-15-23-35(38)45(30-16-10-8-11-17-30)31-18-12-9-13-19-31/h8-27,36H,1-7H3 |
InChI Key |
GHNPMEYVIRKQLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=C(C=C6)OC)N(C)S(=O)C(C)(C)C)C |
Origin of Product |
United States |
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